Cas no 5802-06-2 (3-hydroxy-5-(4-methylphenyl)-4-methylsulfonyl-1-phenyl-5H-pyrrol-2-one)

3-hydroxy-5-(4-methylphenyl)-4-methylsulfonyl-1-phenyl-5H-pyrrol-2-one structure
5802-06-2 structure
Product name:3-hydroxy-5-(4-methylphenyl)-4-methylsulfonyl-1-phenyl-5H-pyrrol-2-one
CAS No:5802-06-2
MF:C18H17NO4S
MW:343.39688372612
CID:4047581
PubChem ID:3243560

3-hydroxy-5-(4-methylphenyl)-4-methylsulfonyl-1-phenyl-5H-pyrrol-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-hydroxy-5-(4-methylphenyl)-4-methylsulfonyl-1-phenyl-5H-pyrrol-2-one
    • Benz[g]indolo[3,2-a]quinolizine-13-carboxylic acid, 5,6,7,9,9aβ,10,11,12,13α,13aα,14,14aα-dodecahydro-12α-hydroxy- (7CI,8CI)
    • 3-hydroxy-5-(4-methylphenyl)-4-(methylsulfonyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
    • 3-Hydroxy-4-(methanesulfonyl)-5-(4-methylphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
    • Oprea1_484004
    • STK674755
    • AKOS001739431
    • HMS1375A21
    • ChemDiv2_002133
    • 5802-06-2
    • DTXSID90390543
    • Inchi: InChI=1S/C18H17NO4S/c1-12-8-10-13(11-9-12)15-17(24(2,22)23)16(20)18(21)19(15)14-6-4-3-5-7-14/h3-11,15,20H,1-2H3
    • InChI Key: HZWWJFMIPTVGNF-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 343.08782920Da
  • Monoisotopic Mass: 343.08782920Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 620
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 83.1Ų

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